molecular formula C17H14N2 B3338636 N-phenyl-4-(pyridin-3-yl)aniline CAS No. 1448787-63-0

N-phenyl-4-(pyridin-3-yl)aniline

Cat. No.: B3338636
CAS No.: 1448787-63-0
M. Wt: 246.31 g/mol
InChI Key: BXOMRKCAPYLLAC-UHFFFAOYSA-N
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Description

N-phenyl-4-(pyridin-3-yl)aniline is an organic compound with the molecular formula C17H14N2. It consists of a phenyl group attached to a pyridin-3-yl group through an aniline linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-phenyl-4-(pyridin-3-yl)aniline can be synthesized through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0), and a base like sodium tert-butoxide in a solvent such as toluene. The reaction is carried out at elevated temperatures to facilitate the coupling of the aryl halide with the pyridinyl boronic acid .

Industrial Production Methods: Industrial production of N-phenyl-4-(pyridin-3-

Properties

IUPAC Name

N-phenyl-4-pyridin-3-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2/c1-2-6-16(7-3-1)19-17-10-8-14(9-11-17)15-5-4-12-18-13-15/h1-13,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOMRKCAPYLLAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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